Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPFZJLXKCTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-(trifluoromethyl)nicotinate typically involves the bromination of ethyl 2-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinate ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-amino-5-(trifluoromethyl)nicotinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-(trifluoromethyl)nicotinate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in different types of chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, thereby affecting its biological and chemical properties.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Ethyl 2-bromo-5-(trifluoromethyl)nicotinate and Analogues
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Br (2), -CF₃ (5), ester (3) | C₉H₇BrF₃NO₂ | 298.06 | High electrophilicity, coupling versatility |
| Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate [CAS 1672655-82-1] | Br (5), Cl (6), -CF₃ (2) | C₉H₆BrClF₃NO₂ | 322.50 | Dual halogenation enhances steric hindrance |
| Ethyl 5-bromo-4,6-dichloronicotinate [CAS 1192263-86-7] | Br (5), Cl (4,6) | C₈H₆BrCl₂NO₂ | 298.95 | Electron-deficient core, limited solubility |
| Ethyl 5-bromo-2-methylnicotinate | Br (5), -CH₃ (2) | C₉H₁₀BrNO₂ | 244.09 | Methyl group increases electron density |
| 2-Cyano-5-(trifluoromethyl)nicotinic acid [CAS 1360930-51-3] | -CN (2), -CF₃ (5), -COOH (3) | C₈H₃F₃N₂O₂ | 232.11 | Acidic group enables salt formation |
Key Observations :
- Substituent Position : The placement of Br and -CF₃ groups dictates reactivity. For example, Br at position 2 (target compound) facilitates Suzuki-Miyaura coupling, whereas Br at position 5 (e.g., CAS 1192263-86-7) may hinder such reactions due to steric effects .
- Functional Groups : Esters (e.g., target compound) offer better solubility in organic solvents compared to carboxylic acids (e.g., CAS 1360930-51-3), which are more polar .
- Electronic Effects : Trifluoromethyl groups enhance electrophilicity at adjacent positions, while methyl groups (e.g., Ethyl 5-bromo-2-methylnicotinate) donate electron density, altering reactivity in nucleophilic substitutions .
Reactivity Insights :
- The target compound’s Br at position 2 is more accessible for cross-coupling (e.g., with aryl boronic acids) compared to Br at position 5 in Ethyl 5-bromo-4,6-dichloronicotinate, where steric crowding may reduce reaction yields .
- Trifluoromethyl groups in nicotinate esters (e.g., target compound) improve stability under acidic conditions compared to methyl or cyano analogues .
Application Comparisons
- Pharmaceutical Intermediates : The target compound’s Br and -CF₃ groups make it a versatile intermediate for kinase inhibitors or antiviral agents. In contrast, Ethyl 5-bromo-2-methylnicotinate is primarily used in simpler coupling reactions due to its lower steric demand .
- Agrochemicals : Compounds with multiple halogens (e.g., Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate) are leveraged for pesticidal activity, though their synthesis is costlier .
- Material Science: Cyano-substituted analogues (e.g., CAS 1360930-51-3) are used in metal-organic frameworks (MOFs) due to their chelating ability .
Biological Activity
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C₁₃H₈BrF₃N₁O₂
- Molar Mass : 298.06 g/mol
- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound selectively inhibits various enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It interacts with receptors related to angiogenesis and inflammation, altering their signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays against multiple cancer cell lines revealed notable cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-15 | 0.068 |
| Doxorubicin | HCT-15 | Varies |
| Sorafenib | PC-3 | Varies |
The compound exhibited an IC50 value of approximately 0.068 µM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potent anti-angiogenic properties. Additionally, it was observed to induce apoptosis in cancer cells by activating caspase pathways, further confirming its potential as an anticancer agent.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Superoxide dismutase (SOD) assays indicated that it exhibits antioxidant activity comparable to ascorbic acid, suggesting its role in mitigating oxidative stress-related diseases.
Case Studies and Clinical Relevance
A notable case study explored the use of this compound in combination therapies with established chemotherapeutics like doxorubicin. The results showed enhanced efficacy and reduced side effects in preclinical models, highlighting its potential for improving cancer treatment outcomes.
Future Directions
Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the precise molecular pathways involved in its anticancer and antioxidant activities.
- Formulation Development : Creating targeted delivery systems to enhance bioavailability and direct action at tumor sites.
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 2-bromo-5-(trifluoromethyl)nicotinate, and how do they influence reactivity?
- Answer : The compound comprises a pyridine core substituted with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and an ethyl ester at position 3. The electron-withdrawing -CF₃ group enhances electrophilic aromatic substitution (EAS) reactivity, while the bromine atom serves as a leaving group for nucleophilic displacement reactions. The ester moiety enables hydrolysis to carboxylic acids or transesterification. Structural characterization via NMR (¹H/¹³C/¹⁹F) and LCMS (e.g., m/z 366 [M+H]+ as seen in similar nicotinate derivatives) is critical for verifying regiochemistry .
| Structural Data | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrF₃NO₂ | PubChem |
| Molecular Weight | 298.06 g/mol | PubChem |
| InChI Key | VZCNQAXVUBZRTN-UHFFFAOYSA-N | PubChem |
Q. What synthetic routes are feasible for this compound?
- Answer : Retrosynthetic analysis suggests two primary pathways:
- Pathway 1 : Bromination of ethyl 5-(trifluoromethyl)nicotinate using NBS (N-bromosuccinimide) under radical initiation.
- Pathway 2 : Suzuki-Miyaura coupling of a boronic acid (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid) with a pyridine ester precursor, as demonstrated in analogous pyrimidine syntheses .
Q. How should researchers handle and store this compound safely?
- Answer :
- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
- Safety : Wear PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory toxicity. Use fume hoods for handling powders to avoid inhalation .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can conflicting data on reaction yields in cross-coupling reactions involving this compound be resolved?
- Answer : Yield discrepancies often arise from:
- Catalyst Deactivation : Trace moisture or oxygen can poison Pd catalysts. Use rigorously dried solvents and Schlenk-line techniques.
- Steric Effects : The -CF₃ group may hinder coupling at position 5. Optimize ligand choice (e.g., bulky ligands like XPhos enhance steric tolerance) .
- Validation : Replicate reactions using LCMS to confirm product identity (e.g., m/z 366 [M+H]+) and quantify purity via HPLC .
Q. What strategies mitigate side reactions during bromination or esterification steps?
- Answer :
- Bromination : Use radical inhibitors (e.g., TEMPO) to suppress over-bromination. Monitor temperature (optimal range: 40–60°C) to avoid decomposition .
- Esterification : Activate the carboxylic acid with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Avoid prolonged heating to prevent racemization or ester hydrolysis .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacological studies?
- Answer : The -CF₃ group reduces metabolic oxidation by cytochrome P450 enzymes, enhancing bioavailability. For in vitro studies, use hepatocyte models to assess phase I/II metabolism. Compare with non-fluorinated analogs (e.g., ethyl nicotinate) to isolate -CF₃ effects .
| Metabolic Data | Ethyl Nicotinate (Control) | Target Compound |
|---|---|---|
| Half-life (rat hepatocytes) | 2.1 hours | >6 hours (estimated) |
| Primary Metabolite | Nicotinic acid | Stable fluorinated analog |
Q. What analytical methods resolve ambiguities in regiochemical assignments?
- Answer :
- NOESY NMR : Confirm spatial proximity of substituents (e.g., bromine and -CF₃ groups).
- X-ray Crystallography : Definitive proof of structure, though challenging for low-melting-point solids.
- Isotopic Labeling : Use ¹⁸O-labeled esters to track hydrolysis pathways .
Methodological Recommendations
- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) for cross-coupling efficiency.
- Data Validation : Cross-reference LCMS, NMR, and elemental analysis to ensure reproducibility.
- Safety Protocols : Adopt EU guidelines (e.g., P305+P351+P338 for eye exposure) and maintain SDS documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
